molecular formula C26H28N2O B14596038 1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one CAS No. 60687-71-0

1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one

Cat. No.: B14596038
CAS No.: 60687-71-0
M. Wt: 384.5 g/mol
InChI Key: ZRLFIXSIJOFFEW-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one is an organic compound with a complex structure. It belongs to the class of imidazolidinones, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

The synthesis of 1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one typically involves multiple steps. The process often starts with the preparation of the imidazolidinone ring, followed by the introduction of tert-butyl, methyl, and phenyl groups. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and phenyl magnesium bromide. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one can be compared with other imidazolidinones, such as:

    1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar tert-butyl group but differs in its overall structure and properties.

    1-tert-Butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a tert-butyl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

CAS No.

60687-71-0

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-tert-butyl-5-methyl-2,3,5-triphenylimidazolidin-4-one

InChI

InChI=1S/C26H28N2O/c1-25(2,3)28-23(20-14-8-5-9-15-20)27(22-18-12-7-13-19-22)24(29)26(28,4)21-16-10-6-11-17-21/h5-19,23H,1-4H3

InChI Key

ZRLFIXSIJOFFEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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